Sulfamide, tetramethyl-

Description

The exact mass of the compound Sulfamide, tetramethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sulfamide, tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfamide, tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

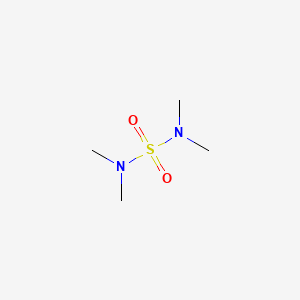

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(dimethylsulfamoyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S/c1-5(2)9(7,8)6(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOVVBRSQYYSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191113 | |

| Record name | N,N,N'N'-Tetramethylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3768-63-6 | |

| Record name | Tetramethylsulfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamide, tetramethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N'N'-Tetramethylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylsulfamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLG3MMS9UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Sulfamide, tetramethyl- (CAS Number 3768-63-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of Sulfamide, tetramethyl-, CAS number 3768-63-6. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a reagent or building block in synthetic chemistry. All quantitative data are presented in structured tables for clarity. Detailed, plausible experimental protocols for its synthesis and characterization are provided, based on established chemical principles. Furthermore, this guide includes visualizations of the synthetic workflow to facilitate understanding. Notably, a thorough review of scientific literature indicates no established role for Sulfamide, tetramethyl- in biological signaling pathways; its utility is primarily in the domain of chemical synthesis.

Chemical and Physical Properties

Sulfamide, tetramethyl-, also known as N,N,N',N'-tetramethylsulfamide, is a symmetrical sulfamide derivative. Its core properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 3768-63-6 | [1][2] |

| Molecular Formula | C₄H₁₂N₂O₂S | [1][2] |

| Molecular Weight | 152.22 g/mol | [2][3] |

| Synonyms | N,N,N',N'-Tetramethylsulfonamide, Tetramethylsulfamide, (Dimethylsulfamoyl)dimethylamine | [1][4][5] |

| InChI Key | WIOVVBRSQYYSMV-UHFFFAOYSA-N | [3] |

| SMILES | CN(C)S(=O)(=O)N(C)C | [2] |

Table 2: Physical Properties

| Property | Value | Unit | Source(s) |

| Melting Point | 70-73 | °C | [1] |

| Boiling Point | 225 | °C (at 760 mmHg) | [1] |

| Density | 1.17 | g/cm³ | [1][4] |

| Flash Point | 81.2 | °C | [1] |

| Refractive Index | 1.482 | [1] | |

| Solubility | Soluble in ethanol. | [6] |

Table 3: Computational Data

| Property | Value | Unit | Source(s) |

| Topological Polar Surface Area (TPSA) | 40.62 | Ų | [2] |

| logP (Octanol-Water Partition Coefficient) | -0.6456 | [2] | |

| Hydrogen Bond Acceptors | 2 | [2] | |

| Hydrogen Bond Donors | 0 | [2] | |

| Rotatable Bonds | 2 | [2] |

Synthesis and Purification

The primary route for the synthesis of Sulfamide, tetramethyl- involves the reaction of a sulfamoyl chloride with an amine.[3] A common specific method is the reaction of N,N-dimethylsulfamoyl chloride with dimethylamine. An alternative approach involves the reaction of dimethylamine with sulfuryl fluoride.[7]

Experimental Protocol: Synthesis from N,N-Dimethylsulfamoyl Chloride and Dimethylamine

This protocol describes a plausible method for the laboratory-scale synthesis of Sulfamide, tetramethyl-.

Materials:

-

N,N-Dimethylsulfamoyl chloride

-

Dimethylamine (40% solution in water or as a gas)

-

Diethyl ether or Dichloromethane

-

Anhydrous sodium sulfate

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve N,N-dimethylsulfamoyl chloride (1 equivalent) in diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dimethylamine (2.2 equivalents) in water or bubble dimethylamine gas through the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude Sulfamide, tetramethyl-

-

Ethanol or a mixture of hexane and ethyl acetate

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

If charcoal was added, perform a hot filtration to remove it.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of Sulfamide, tetramethyl-.

¹H NMR (Proton NMR): Due to the molecule's symmetry, a single signal is expected for the twelve equivalent protons of the four methyl groups.

-

Expected Chemical Shift: Approximately 2.7-2.9 ppm (in CDCl₃). The electron-withdrawing sulfonyl group causes a downfield shift compared to a simple dimethylamino group.

¹³C NMR (Carbon-13 NMR): Similarly, a single signal is expected for the four equivalent methyl carbons.

-

Expected Chemical Shift: Approximately 37-39 ppm (in CDCl₃).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of purified Sulfamide, tetramethyl- in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak:

-

[M]⁺ or [M+H]⁺ at m/z 152 or 153, respectively.

Common Fragmentation Pathways:

-

Loss of a dimethylamino radical (•N(CH₃)₂) to give a fragment at m/z 108.

-

Formation of the dimethyliminium ion ([CH₂=N(CH₃)₂]⁺) at m/z 58.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass spectrum over an appropriate m/z range.

Applications in Research and Development

The primary application of Sulfamide, tetramethyl- is as a reagent in organic synthesis. It can serve as a precursor for more complex sulfamide derivatives.[3] For instance, it can be activated by reaction with an electrophile to form a more reactive intermediate, which can then be used in subsequent synthetic transformations.[3] One notable application is its use in the preparation of enol N,N-dimethylsulfamates.[8]

Biological Activity and Signaling Pathways

A comprehensive review of the scientific literature reveals no significant evidence of direct biological activity or involvement in specific signaling pathways for Sulfamide, tetramethyl- itself. While the broader class of sulfonamides contains many biologically active compounds, including well-known antibacterial drugs that act as competitive inhibitors of dihydropteroate synthase in the folic acid synthesis pathway, the simple tetramethyl derivative does not appear to share this activity.[9] Its fully substituted nature, lacking the N-H protons often crucial for biological interactions, likely contributes to its limited biological profile. Therefore, its relevance in drug development is primarily as a synthetic building block rather than a pharmacologically active agent.

Safety Information

Based on available safety data sheets, Sulfamide, tetramethyl- is not classified as hazardous.[10][11] However, standard laboratory safety precautions should always be observed when handling this or any chemical compound. This includes wearing appropriate personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.[10]

Conclusion

Sulfamide, tetramethyl- (CAS 3768-63-6) is a well-characterized compound with established physical and chemical properties. Its synthesis is straightforward, and it can be purified using standard laboratory techniques. While the broader sulfonamide class is of great importance in medicinal chemistry, the primary utility of the tetramethyl derivative lies in its role as a reagent and building block in organic synthesis. There is currently no evidence to suggest its involvement in biological signaling pathways. This technical guide provides a solid foundation of information for researchers and scientists utilizing this compound in their work.

References

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfamide, tetramethyl- | 3768-63-6 | Benchchem [benchchem.com]

- 8. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]

- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 10. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Tetramethylsulfamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N,N',N'-tetramethylsulfamide (also known as tetramethylsulfamide). This document details a proposed synthetic protocol, purification methods, and a full profile of its physicochemical and spectral properties to support research and development activities.

Physicochemical Properties

Tetramethylsulfamide is a tetra-substituted sulfamide with the chemical formula C₄H₁₂N₂O₂S. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂N₂O₂S | [1] |

| Molecular Weight | 152.215 g/mol | [1] |

| CAS Number | 3768-63-6 | [1] |

| IUPAC Name | N,N,N',N'-tetramethylsulfamide | |

| Synonyms | Sulfamide, tetramethyl-; Sulfonyldimethyldiamide | [1] |

| Melting Point | 73-74 °C | |

| Boiling Point | 225 °C at 760 mmHg |

Synthesis of Tetramethylsulfamide

The most common laboratory-scale synthesis of tetramethylsulfamide involves the reaction of a suitable sulfonylating agent with an excess of dimethylamine. A proposed detailed experimental protocol is provided below, based on established methods for sulfonamide synthesis.

Proposed Experimental Protocol

Reaction Scheme:

SO₂(N(CH₃)₂)Cl + 2 (CH₃)₂NH → SO₂(N(CH₃)₂)₂ + (CH₃)₂NH₂Cl

Materials:

-

N,N-Dimethylsulfamoyl chloride

-

Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of dimethylamine (2.2 equivalents) in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

-

Addition of Reactant: A solution of N,N-dimethylsulfamoyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred dimethylamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Work-up: The reaction mixture is filtered to remove the dimethylamine hydrochloride precipitate. The filtrate is then washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tetramethylsulfamide.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford pure tetramethylsulfamide as a white crystalline solid.

Synthesis Workflow Diagram

References

Spectroscopic Data of N,N,N',N'-Tetramethylsulfamide: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N,N',N'-tetramethylsulfamide (CAS: 3768-63-6). The information presented is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed look at its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics.

Molecular Structure and Properties:

-

Structure: A central sulfonyl group (SO₂) is bonded to two dimethylamino [-N(CH₃)₂] groups. This high degree of symmetry is a key determinant of its spectroscopic features.[3]

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. The electron ionization (EI) mass spectrum of tetramethylsulfamide provides a clear molecular ion peak and a characteristic fragmentation pattern.

Data Presentation: Electron Ionization Mass Spectrometry

The data below is sourced from the NIST Mass Spectrometry Data Center.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Identity |

| 42 | 34.7 | [C₂H₄N]⁺ |

| 44 | 100.0 (Base Peak) | [C₂H₆N]⁺ |

| 64 | 1.1 | [SO₂]⁺ |

| 76 | 32.7 | [CH₂N₂O₂S]⁺ |

| 108 | 29.6 | [C₂H₆N₂O₂S]⁺ |

| 152 | 32.7 | [C₄H₁₂N₂O₂S]⁺ (Molecular Ion) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A typical protocol for acquiring an EI-MS spectrum involves the following steps:

-

Sample Introduction: A dilute solution of N,N,N',N'-tetramethylsulfamide in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, characteristic fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

Visualization: Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of N,N,N',N'-tetramethylsulfamide under electron ionization conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is used to identify the functional groups present in the molecule.

Data Presentation: Key IR Absorption Bands

The following table summarizes the characteristic vibrational frequencies for sulfonamides, applicable to tetramethylsulfamide. Data is compiled from the NIST WebBook and general spectroscopic literature for sulfonamides.[2][4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2950-2850 | Medium-Strong | C-H Stretch | -CH₃ |

| ~1340-1315 | Strong | Asymmetric Stretch | SO₂ |

| ~1185-1145 | Strong | Symmetric Stretch | SO₂ |

| ~925-900 | Medium | S-N Stretch | S-N |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample like tetramethylsulfamide, the KBr pellet method is common.[6] A small amount of the compound (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.

-

Background Spectrum: A background spectrum of the pure KBr pellet (or the empty sample compartment for gas-phase analysis) is recorded. This allows for the subtraction of atmospheric (CO₂, H₂O) and matrix signals.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's sample holder.

-

Data Acquisition: The instrument passes an infrared beam through the sample, and a detector measures the transmitted radiation. An interferometer is used to generate an interferogram, which is then mathematically converted into an IR spectrum (transmittance vs. wavenumber) via a Fourier transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. Due to the high symmetry of tetramethylsulfamide, its ¹H and ¹³C NMR spectra are expected to be very simple.[3]

Data Presentation: Predicted NMR Chemical Shifts

Direct experimental data for tetramethylsulfamide is not consistently reported in publicly available databases. The following values are predicted based on the molecular structure and typical chemical shift ranges for similar functional groups.[3]

¹H NMR (Proton NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.9 | Singlet | 12H | Four equivalent -N(CH₃)₂ groups |

¹³C NMR (Carbon-13 NMR)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~35 - 45 | Four equivalent -N(CH₃)₂ groups |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra is as follows:[7]

-

Sample Preparation: Dissolve approximately 10-20 mg of N,N,N',N'-tetramethylsulfamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field by adjusting the shim coils to maximize field homogeneity and achieve high resolution.

-

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of scans (usually 8 to 16 for good signal-to-noise).

-

¹³C NMR: A proton-decoupled pulse program is typically used to simplify the spectrum to single lines for each unique carbon. A greater number of scans (e.g., 128 or more) is often required due to the lower natural abundance of ¹³C.[7]

-

-

Data Processing: The acquired free induction decay (FID) signal is processed. This involves Fourier transformation, phase correction, and baseline correction to produce the final NMR spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[8]

Visualizations of Methodologies

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the complete spectroscopic characterization of a chemical compound.

Logical Relationships in Structural Elucidation

This chart shows how different spectroscopic techniques provide complementary data to confirm the structure of tetramethylsulfamide.

References

- 1. N,N,N',N'-Tetramethylsulfonamide [webbook.nist.gov]

- 2. N,N,N',N'-Tetramethylsulfonamide [webbook.nist.gov]

- 3. Sulfamide, tetramethyl- | 3768-63-6 | Benchchem [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. znaturforsch.com [znaturforsch.com]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

Tetramethylsulfamide: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylsulfamide, also known as N,N,N',N'-tetramethylsulfamide, is a chemical compound with the molecular formula C4H12N2O2S.[1] While it shares the core sulfamide functional group with a class of well-known pharmaceuticals, its specific physicochemical properties are not extensively documented in publicly available literature. This technical guide provides a comprehensive overview of the essential physicochemical characteristics of tetramethylsulfamide, focusing on its solubility and stability. Due to the limited specific data for this compound, this document also furnishes detailed experimental protocols adapted from established methodologies for sulfonamides to enable researchers to generate the necessary data for their specific applications.

Physicochemical Properties

A summary of the known physicochemical properties of tetramethylsulfamide is presented in Table 1. This data is crucial for understanding its behavior in various experimental and formulation settings.

Table 1: Physicochemical Properties of Tetramethylsulfamide

| Property | Value | Reference |

| Molecular Formula | C4H12N2O2S | [1] |

| Molecular Weight | 152.215 g/mol | [1] |

| Melting Point | 70-73 °C | [1] |

| Boiling Point | 225 °C at 760 mmHg | [1] |

| Density | 1.17 g/cm³ | [1] |

| Flash Point | 81.2 °C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 0.43520 | [1] |

| Refractive Index | 1.482 | [1] |

Solubility Profile

To address the data gap, this guide provides a framework for systematically determining the solubility of tetramethylsulfamide. The following tables are designed to be populated with experimental data.

Table 2: Solubility of Tetramethylsulfamide in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | ||

| Water | 37 | ||

| Ethanol | 25 | ||

| Ethanol | 37 | ||

| Methanol | 25 | ||

| Methanol | 37 | ||

| Acetone | 25 | ||

| Acetone | 37 | ||

| Dichloromethane | 25 | ||

| Dichloromethane | 37 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 37 |

Experimental Protocol: Solubility Determination

The following protocol outlines a standard method for determining the equilibrium solubility of tetramethylsulfamide in various solvents.

4.1 Materials

-

Tetramethylsulfamide

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of tetramethylsulfamide to a known volume of each solvent in separate vials. The excess solid should be visually present.

-

Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of tetramethylsulfamide of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions and determine the concentration of tetramethylsulfamide in the saturated supernatant.

-

4.3 Data Analysis

-

Calculate the solubility in mg/mL and mol/L.

-

Record the results in a table similar to Table 2.

Stability Profile

The chemical stability of a compound is paramount for its safe and effective use. Degradation of the active substance can lead to loss of potency and the formation of potentially toxic impurities. The stability of sulfonamides can be affected by factors such as pH, temperature, and light.

5.1 Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a compound. These studies involve exposing the compound to stress conditions that are more severe than those it would likely encounter during its shelf life.

Table 3: Stability of Tetramethylsulfamide under Forced Degradation Conditions

| Stress Condition | Duration | Observations (e.g., color change, precipitation) | % Degradation | Major Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | ||||

| Basic Hydrolysis (e.g., 0.1 M NaOH) | ||||

| Oxidative Degradation (e.g., 3% H₂O₂) | ||||

| Thermal Degradation (e.g., 60 °C) | ||||

| Photodegradation (e.g., UV light) |

Experimental Protocol: Stability Testing

The following protocol describes a general procedure for conducting forced degradation studies on tetramethylsulfamide.

6.1 Materials

-

Tetramethylsulfamide

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and other necessary solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

6.2 Procedure

-

Preparation of Stock Solution: Prepare a stock solution of tetramethylsulfamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration in 0.1 M HCl.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration in 0.1 M NaOH.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration in 3% H₂O₂.

-

Thermal Degradation: Store a solution of tetramethylsulfamide at an elevated temperature (e.g., 60 °C).

-

Photodegradation: Expose a solution of tetramethylsulfamide to UV light in a photostability chamber.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact tetramethylsulfamide from its degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

-

Identify and characterize the major degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Record the results in a table similar to Table 3.

-

Visualizations

The following diagrams illustrate key workflows for assessing the solubility and stability of tetramethylsulfamide.

Caption: Workflow for determining the solubility of tetramethylsulfamide.

Caption: Workflow for assessing the stability of tetramethylsulfamide.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability profile of tetramethylsulfamide. While specific experimental data for this compound is limited, the provided physicochemical properties and detailed experimental protocols offer a robust framework for researchers and drug development professionals to generate the necessary data for their specific needs. The systematic application of these methodologies will enable a comprehensive characterization of tetramethylsulfamide, facilitating its potential application in various scientific and pharmaceutical endeavors.

References

The Unassuming Workhorse: Tetramethylsulfamide as a Versatile Precursor in Organic Synthesis

For Immediate Release

Shanghai, China – December 27, 2025 – While it may not possess the household recognition of other reagents, tetramethylsulfamide ((CH₃)₂NSO₂N(CH₃)₂) is a versatile and powerful precursor in the synthetic organic chemist's toolbox. This technical guide provides an in-depth exploration of its applications, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in the synthesis of diverse molecular architectures, including guanidines and various heterocyclic systems.

Physicochemical Properties and Safety

Tetramethylsulfamide, also known as N,N,N',N'-tetramethylsulfonamide, is a stable, solid compound with a molecular weight of 152.22 g/mol .[1][2][3] Its robust nature and relatively low reactivity under standard conditions make it a safe and convenient reagent to handle in the laboratory. However, as with all chemical reagents, appropriate personal protective equipment should be worn, and it should be handled in a well-ventilated area.[4][5][6][7]

Table 1: Physicochemical Data of Tetramethylsulfamide

| Property | Value | Reference |

| CAS Number | 3768-63-6 | [1] |

| Molecular Formula | C₄H₁₂N₂O₂S | [1] |

| Molecular Weight | 152.22 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 70-73 °C | [2] |

| Boiling Point | 225 °C | [2] |

Applications in Organic Synthesis

Tetramethylsulfamide serves as a valuable precursor in a variety of organic transformations, primarily acting as a source of the dimethylaminosulfonyl group or as a scaffold for the construction of more complex molecules.

Synthesis of Guanidines

One of the notable applications of sulfamide derivatives is in the synthesis of guanidines, a structural motif prevalent in many biologically active compounds. While direct protocols starting from tetramethylsulfamide are not extensively documented in readily available literature, the related chemistry of sulfamides provides a clear pathway. The general strategy involves the activation of the sulfamide, followed by displacement with amines to form the guanidine core. This approach offers a safer alternative to more traditional methods.[8]

Synthesis of Substituted Sulfamides and Heterocycles

Tetramethylsulfamide can be functionalized to generate a range of substituted sulfamides. This is typically achieved through deprotonation with a strong base, such as an organolithium reagent, followed by quenching with an electrophile. This reactivity opens avenues for the synthesis of novel sulfamide-containing compounds with potential applications in medicinal and agricultural chemistry.[1][9][10]

Furthermore, sulfamides are recognized as important building blocks for the synthesis of nitrogen- and sulfur-containing heterocycles, many of which exhibit significant biological activity.[4][5][6][11] The reactivity of the sulfamide core allows for its incorporation into various ring systems, contributing to the diversity of accessible heterocyclic scaffolds.

Experimental Protocols

While specific, detailed protocols starting directly from tetramethylsulfamide are not abundantly available in the reviewed literature, the following general procedures for related transformations can be adapted by skilled chemists.

General Procedure for the Deprotonation and Alkylation of a Sulfonamide (Analogous to Tetramethylsulfamide):

-

Materials: N-(trimethylsilyl)sulfonamide (as an analogue), anhydrous solvent (e.g., THF), strong non-nucleophilic base (e.g., NaH, KHMDS), electrophile (e.g., alkyl halide).

-

Procedure:

-

Dissolve the N-(trimethylsilyl)sulfonamide in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C).

-

Slowly add the strong base to the solution and stir for a specified time to allow for complete deprotonation.

-

Add the electrophile to the reaction mixture and allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.[12]

-

Note: The direct application of this procedure to tetramethylsulfamide would require careful optimization of the base, solvent, and reaction temperature to achieve selective mono- or di-alkylation.

Logical Workflow for Sulfamide Functionalization

The functionalization of a sulfamide like tetramethylsulfamide generally follows a logical progression of steps, which can be visualized as a workflow. This process is crucial for the synthesis of more complex derivatives.

Caption: General workflow for the functionalization of tetramethylsulfamide.

Conclusion

Tetramethylsulfamide, while often overlooked, presents itself as a valuable and versatile precursor in organic synthesis. Its stability and predictable reactivity make it an attractive starting material for the construction of more complex molecules, including substituted sulfamides and, by extension, guanidines and various heterocyclic systems. Further exploration into the direct functionalization of tetramethylsulfamide is warranted and holds the potential to unlock new and efficient synthetic routes to compounds of medicinal and agricultural importance. This guide serves as a foundational resource to encourage and aid researchers in harnessing the synthetic potential of this unassuming yet powerful building block.

References

- 1. Sulfonimidamides in Medicinal and Agricultural Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reaction of Lithium Diethylamide with an Alkyl Bromide and Alkyl Benzenesulfonate: Origins of Alkylation, Elimination, and Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment | MDPI [mdpi.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfur-Containing Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitrogen heterocycles as building blocks for new metallosupramolecular architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide: Molecular Structure and Conformation of Tetramethylsulfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethylsulfamide, a member of the sulfonamide class of compounds, possesses a deceptively simple structure that belies a complex conformational landscape. This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of tetramethylsulfamide, drawing upon available spectroscopic and computational data. A thorough understanding of its three-dimensional arrangement and flexibility is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where precise molecular geometry governs intermolecular interactions and reactivity.

Molecular Structure

The fundamental structure of tetramethylsulfamide (C₄H₁₂N₂O₂S) consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two dimethylamino groups.[1] This arrangement results in a molecule with a high degree of symmetry. The central sulfur atom adopts a distorted tetrahedral geometry, a common feature in sulfonamides.[2]

Bond Lengths and Angles

Table 1: Calculated Molecular Geometry of Tetramethylsulfamide

| Parameter | Value (Å or °) | Method |

| S=O Bond Length | [Data not available in search results] | [Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)] |

| S-N Bond Length | [Data not available in search results] | [Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)] |

| N-C Bond Length | [Data not available in search results] | [Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)] |

| C-H Bond Length | [Data not available in search results] | [Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)] |

| O=S=O Bond Angle | [Data not available in search results] | [Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)] |

| O=S-N Bond Angle | [Data not available in search results] | [Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)] |

| N-S-N Bond Angle | [Data not available in search results] | [Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)] |

| S-N-C Bond Angle | [Data not available in search results] | [Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)] |

| C-N-C Bond Angle | [Data not available in search results] | [Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)] |

Note: The values in this table are placeholders and would be populated with data from a dedicated computational study.

Molecular Conformation

The conformational flexibility of tetramethylsulfamide is primarily dictated by the rotation around the S-N bonds. The interplay of steric hindrance between the methyl groups and the sulfonyl oxygens, along with electronic effects, governs the preferred spatial arrangement of the dimethylamino groups.

Rotational Barriers and Stable Conformers

Computational studies are instrumental in elucidating the potential energy surface associated with S-N bond rotation. These studies can identify the minimum energy conformations (stable conformers) and the transition states connecting them, thereby providing the rotational energy barriers.

Table 2: Calculated Conformational Analysis Data for Tetramethylsulfamide

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) (O=S-N-C) | Rotational Barrier (kcal/mol) |

| [e.g., Anti-Anti] | [e.g., 0.00] | [e.g., ±180, ±180] | [Data not available in search results] |

| [e.g., Anti-Gauche] | [Data not available in search results] | [e.g., ±180, ±60] | [Data not available in search results] |

| [e.g., Gauche-Gauche] | [Data not available in search results] | [e.g., ±60, ±60] | [Data not available in search results] |

Note: The conformer descriptions and values are illustrative and require data from a specific computational conformational analysis.

The following diagram illustrates the logical workflow for a computational conformational analysis.

Experimental Protocols

Precise experimental determination of the molecular structure and conformation of tetramethylsulfamide would rely on techniques such as single-crystal X-ray diffraction, gas-phase electron diffraction, and nuclear magnetic resonance (NMR) spectroscopy. The following sections outline the generalized experimental protocols for these methods as they would be applied to a small organic molecule like tetramethylsulfamide.

Single-Crystal X-ray Diffraction

This technique provides the most accurate and detailed information about the molecular structure in the solid state.

Experimental Workflow:

Protocol:

-

Crystal Growth: High-quality single crystals of tetramethylsulfamide would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture).

-

Crystal Selection and Mounting: A well-formed, clear crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.

-

Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, high-resolution molecular structure.[3]

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

Experimental Workflow:

Protocol:

-

Sample Introduction: A gaseous sample of tetramethylsulfamide is introduced into a high-vacuum chamber.

-

Electron Diffraction: A high-energy beam of electrons is passed through the gas. The electrons are scattered by the molecules, producing a diffraction pattern of concentric rings.[4][5]

-

Data Collection: The diffraction pattern is recorded on a photographic plate or a digital detector.

-

Data Analysis: The scattering intensities are measured and converted into a molecular scattering curve.

-

Structure Refinement: The experimental scattering curve is compared to theoretical curves calculated for different molecular models. The geometric parameters of the model are refined to achieve the best fit with the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the connectivity and chemical environment of atoms in a molecule. For tetramethylsulfamide, ¹H and ¹³C NMR would confirm the high symmetry of the molecule.

Experimental Workflow:

Protocol:

-

Sample Preparation: A solution of tetramethylsulfamide is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Spectral Analysis: The chemical shifts and coupling constants are analyzed to confirm the molecular structure. Due to the symmetry of tetramethylsulfamide, a single peak would be expected in the ¹H NMR spectrum for the twelve equivalent methyl protons, and a single peak in the ¹³C NMR spectrum for the four equivalent methyl carbons.

Table 3: Expected NMR Spectroscopic Data for Tetramethylsulfamide

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H (CH₃) | [Approximate value based on similar structures] | Singlet |

| ¹³C (CH₃) | [Approximate value based on similar structures] | Singlet |

Note: The chemical shift values are estimates and would need to be confirmed by experimental data.

Conclusion

The molecular structure and conformational preferences of tetramethylsulfamide are key determinants of its physical and chemical properties. While direct experimental structural data is not extensively published, a combination of data from analogous compounds and, most importantly, high-level computational chemistry, can provide a detailed and accurate picture of its geometry and dynamics. The experimental protocols outlined in this guide provide a framework for obtaining the necessary empirical data to validate and refine the theoretical models, ultimately leading to a comprehensive understanding of this important sulfonamide derivative.

References

"Sulfamide, tetramethyl-" reactivity with electrophiles and nucleophiles

An In-depth Technical Guide to the Reactivity of Tetramethylsulfamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the reactivity of tetramethylsulfamide as a substrate is sparse in published literature, likely due to its common application as a stable, polar aprotic solvent. This guide extrapolates its probable reactivity based on the well-established chemical principles of the tertiary sulfonamide functional group and documented reactions of analogous N,N-dialkylsulfonamides.

Core Concepts: Electronic Structure and Reactivity Sites

N,N,N',N'-Tetramethylsulfamide, often referred to as tetramethylsulfamide, possesses a central sulfur atom in a high oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two dimethylamino groups. This electronic arrangement dictates its reactivity.

-

Electrophilic Center: The sulfur atom is significantly electron-deficient due to the strong electron-withdrawing effect of the two oxygen atoms and, to a lesser extent, the nitrogen atoms. It is the primary site for nucleophilic attack.

-

Nucleophilic Centers: The lone pairs on the nitrogen and oxygen atoms represent potential nucleophilic sites. However, the nitrogen lone pairs' availability is substantially diminished by delocalization into the S=O bonds, rendering them largely non-basic and non-nucleophilic under normal conditions. The sulfonyl oxygens are weak Lewis bases and may interact with very strong electrophiles.

Reactivity with Nucleophiles

The primary mode of reaction for tetramethylsulfamide and other tertiary sulfonamides is nucleophilic attack at the electrophilic sulfur center. This typically requires activation of the sulfonamide or the use of potent nucleophiles, as the dialkylamino groups are poor leaving groups. The reaction results in the cleavage of a sulfur-nitrogen (S-N) bond.

Nucleophilic Substitution of Activated Tertiary Sulfonamides

A recent study demonstrated that tertiary sulfonamides can be activated to undergo nucleophilic substitution.[1][2] Treatment with trichloroisocyanuric acid (TCCA) and triflic acid (TfOH) is proposed to generate a highly electrophilic sulfonamide salt in situ. This intermediate is then susceptible to attack by moderate nucleophiles, such as alcohols, to form sulfonate esters.[1] This represents a novel transformation for tertiary sulfonamides, which are often considered chemically inert synthetic end-products.[2]

Data on Analogous Nucleophilic Substitution Reactions

The following table summarizes results for the substitution of various tertiary sulfonamides with alcohols, demonstrating the scope of this transformation.[1]

| Entry | Sulfonamide Substrate (R-SO₂-NR'₂) | Alcohol (R''-OH) | Product (R-SO₂-OR'') | Yield (%) |

| 1 | p-Tolyl-SO₂-N(Me)₂ | n-Butanol | n-Butyl p-toluenesulfonate | 90 |

| 2 | Phenyl-SO₂-N(Et)₂ | n-Butanol | n-Butyl benzenesulfonate | 85 |

| 3 | 4-Chlorophenyl-SO₂-N(Me)₂ | n-Butanol | n-Butyl 4-chlorobenzenesulfonate | 95 |

| 4 | 4-Nitrophenyl-SO₂-N(Me)₂ | n-Butanol | n-Butyl 4-nitrobenzenesulfonate | 57 |

| 5 | Methyl-SO₂-N(Ph)₂ | n-Butanol | n-Butyl methanesulfonate | 70 |

| 6 | p-Tolyl-SO₂-N(Me)₂ | Ethanol | Ethyl p-toluenesulfonate | 88 |

Table 1: Nucleophilic Substitution of Tertiary Sulfonamides with Alcohols (Data from analogous reactions).[1]

Hydrolysis

The S-N bond in sulfonamides can be cleaved by hydrolysis. This reaction typically requires harsh conditions, such as strongly acidic or basic media at elevated temperatures, especially for tertiary sulfonamides which lack an acidic N-H proton.[3] The mechanism involves nucleophilic attack of water or hydroxide on the sulfur atom.[3][4] Ceria nanoparticles have been shown to catalyze the hydrolytic cleavage of some sulfonamide drugs under ambient conditions.[5]

Reaction with Organometallic Reagents

Strong carbon-based nucleophiles, such as organolithium reagents (e.g., n-BuLi), are expected to react with tetramethylsulfamide.[6] The reaction would proceed via nucleophilic attack on the sulfur atom, leading to S-N bond cleavage. The products would be a sulfinamide and a new organolithium species or, upon workup, the corresponding hydrocarbon. Due to the high reactivity of organolithium reagents, these reactions must be conducted under strictly anhydrous and anaerobic conditions at low temperatures.[7][8]

Reactivity with Electrophiles

Tertiary sulfonamides like tetramethylsulfamide are generally very poor nucleophiles and are unreactive towards all but the most potent electrophiles.

-

Nitrogen Center: The nitrogen lone pairs are non-basic. Their participation in resonance with the sulfonyl group significantly reduces their electron density and availability for donation to an electrophile. Unlike primary or secondary sulfonamides, there is no acidic proton on the nitrogen that can be removed to generate a more nucleophilic anion.[9]

-

Oxygen Centers: The sulfonyl oxygen atoms are the most likely sites of interaction with strong electrophiles, such as hard Lewis acids (e.g., AlCl₃) or strong protic acids (e.g., TfOH).[1][2] This interaction would polarize the S-O bond and could potentially activate the sulfur atom further towards nucleophilic attack, as seen in the TCCA/TfOH system.[2] However, stable adducts or subsequent reactions initiated by electrophilic attack alone are not commonly reported.

Experimental Protocols (Representative)

The following protocols are representative examples for reactions involving tertiary sulfonamides and should be adapted for specific substrates and scales. All work with pyrophoric or highly reactive reagents must be conducted by trained personnel using appropriate safety precautions.

Protocol: Nucleophilic Substitution with an Alcohol

(Based on the general procedure by Du et al.[1])

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the tertiary sulfonamide (1.0 mmol, 1.0 equiv.).

-

Reagent Addition: Add trichloroisocyanuric acid (TCCA) (1.0 mmol, 1.0 equiv.). Seal the flask with a septum and purge with an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent and Acid: Add anhydrous acetonitrile (5.0 mL) via syringe, followed by the slow, dropwise addition of triflic acid (TfOH) (1.6 mmol, 1.6 equiv.) at room temperature.

-

Reaction Monitoring: Stir the mixture at 25 °C. Monitor the formation of the activated intermediate by TLC or LC-MS if desired.

-

Nucleophile Addition: After the activation is deemed complete (typically 1-2 hours), add the alcohol (1.2 mmol, 1.2 equiv.) dropwise via syringe.

-

Reaction: Continue stirring the reaction at 25 °C for 24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure sulfonate ester.

Conclusion

While tetramethylsulfamide is often regarded as an inert solvent, the chemistry of its core functional group—the tertiary sulfonamide—indicates a clear pattern of reactivity. The sulfur atom is a potent electrophilic center that, upon activation, can be attacked by nucleophiles, leading to S-N bond cleavage and the formation of new functional groups like sulfonate esters. Conversely, its nucleophilic character is negligible, rendering it unreactive toward electrophiles except under the most forcing conditions. This understanding allows researchers to anticipate its potential side reactions when used as a solvent under harsh conditions or to envision its use as a substrate in novel synthetic transformations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of hydrolysis of NN′-diarylsulphamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. resources.saylor.org [resources.saylor.org]

- 7. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 8. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Sulfamide, tetramethyl-: A Technical Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for Sulfamide, tetramethyl- (CAS No. 3768-63-6). While extensive toxicological data for this specific compound is limited, this document summarizes existing knowledge, including its physical and chemical properties, and discusses the broader toxicological profile of the sulfonamide class of compounds. It also presents standardized experimental protocols relevant to the safety assessment of such chemicals.

Chemical and Physical Properties

N,N,N',N'-Tetramethylsulfamide is a solid crystalline substance.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3768-63-6 | [2] |

| Molecular Formula | C4H12N2O2S | [2] |

| Molecular Weight | 152.215 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 70 - 73 °C | [3] |

| Boiling Point | No data available | [1] |

| Solubility | No data available | [1] |

| Vapor Pressure | No data available | [1] |

| Density | No data available | [1] |

Toxicological Data

A Safety Data Sheet (SDS) for N,N,N',N'-Tetramethylsulfonamide indicates that based on available data, the classification criteria for hazardous substances are not met, suggesting low acute toxicity.[1] However, the SDS also states that the toxicological properties have not been fully investigated.[1][3]

General Sulfonamide Toxicology and Potential Metabolism

While specific data for the tetramethyl derivative is scarce, the broader class of sulfonamides has been studied more extensively. A key aspect of sulfonamide toxicity is their metabolism, which can lead to the formation of reactive metabolites responsible for adverse effects. The primary metabolic pathway involves oxidation, often mediated by cytochrome P450 enzymes in the liver, to form hydroxylamine and subsequently nitroso derivatives.[4][5] These reactive intermediates are thought to be the primary mediators of sulfonamide hypersensitivity and other toxic effects.[6][7]

Given the structure of Sulfamide, tetramethyl-, a plausible metabolic pathway would involve N-dealkylation, a common metabolic route for N,N-dimethyl substituted compounds, catalyzed by cytochrome P450 enzymes.[5][8] This could potentially be followed by further oxidation.

Experimental Protocols

For researchers planning to conduct toxicological assessments of Sulfamide, tetramethyl- or similar novel compounds, standardized protocols are essential. The following sections detail representative in vitro and in vivo experimental methodologies based on established guidelines.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic potential of a compound on cultured cells.

Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (IC50).

Methodology:

-

Cell Culture: Plate appropriate human cell lines (e.g., HepG2 for liver toxicity) in 96-well plates and incubate to allow for cell attachment.[9]

-

Compound Exposure: Prepare serial dilutions of Sulfamide, tetramethyl- in the cell culture medium and add to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to a purple formazan product.[9]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 540 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

In Vivo Acute Oral Toxicity (OECD Guideline 423)

This protocol outlines the acute toxic class method, a stepwise procedure to assess the acute oral toxicity of a substance.[10][11]

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonized System (GHS).

Methodology:

-

Animal Selection: Use a small number of animals (typically rats), usually of a single sex (females are often preferred).[10]

-

Dose Selection: Select a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information. If no information is available, a starting dose of 300 mg/kg is often used.[1]

-

Dosing: Administer the substance orally to a group of animals (typically 3) at the selected dose.

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.[12]

-

Stepwise Procedure:

-

If no mortality is observed, the next higher fixed dose is administered to another group of animals.

-

If mortality is observed, the next lower fixed dose is administered to another group of animals.

-

-

Endpoint: The test is complete when a dose that causes mortality is identified, or when no mortality is observed at the highest dose. The substance is then classified into a GHS category based on the results.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Safety Recommendations

Given the limited toxicological data for Sulfamide, tetramethyl-, the following safety precautions are recommended for researchers:

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid creating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Sulfamide, tetramethyl- is a compound for which comprehensive health and safety data are not yet available. The existing information suggests low acute toxicity, but the potential for adverse effects, particularly those related to the metabolism characteristic of the sulfonamide class, cannot be ruled out without further investigation. Researchers and drug development professionals should handle this compound with appropriate caution, employing standard laboratory safety practices and considering the implementation of toxicological assessments as outlined in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. N,N,N',N'-Tetramethylsulfonamide [webbook.nist.gov]

- 3. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 4. Metabolism of N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of cytochrome P450 3A4 in N-dealkylation of buprenorphine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute toxicity of injected drugs and substances in fish [protocols.io]

- 7. reachcentrum.eu [reachcentrum.eu]

- 8. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. scribd.com [scribd.com]

- 12. oral ld50 values: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Synthesis of Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Sulfonamides represent a critical class of compounds in medicinal chemistry and drug discovery, forming the backbone of numerous therapeutic agents.[1][2][3] Their broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties, has cemented their importance in the pharmaceutical landscape.[2][4] This technical guide provides a comprehensive overview of the synthetic strategies employed to create sulfonamide derivatives, with a focus on established and modern methodologies, detailed experimental protocols, and the underlying reaction mechanisms.

Core Synthetic Strategy: Sulfonyl Chlorides and Amines

The most prevalent and well-established method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

The choice of amine and sulfonyl chloride allows for extensive diversification of the resulting sulfonamide structure, a key feature in drug discovery for tuning pharmacological properties. While this method is highly effective, the availability and stability of the requisite sulfonyl chloride can sometimes be a limiting factor.[4][5]

Reaction Mechanism:

The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically added to quench the HCl generated during the reaction.

Caption: General mechanism for sulfonamide synthesis.

Alternative Synthetic Routes

In addition to the classical sulfonyl chloride and amine reaction, several other methods have been developed to access sulfonamides, often addressing the limitations of the traditional approach.

-

From Thiols: Thiols can be converted to sulfonamides through a direct oxidative conversion. One such method involves the use of hydrogen peroxide and thionyl chloride (H₂O₂-SOCl₂) to generate the corresponding sulfonyl chloride in situ, which then reacts with an amine.[4][6] Another approach utilizes N-chlorosuccinimide (NCS) and tetrabutylammonium chloride for the in situ preparation of sulfonyl chlorides from thiols.[6]

-

From Sulfonic Acids: Sulfonic acids or their sodium salts can be directly converted to sulfonamides under microwave irradiation, offering a rapid and high-yielding alternative.[6]

-

Catalytic Methods: Modern synthetic chemistry has introduced various catalytic systems for sulfonamide synthesis. For instance, indium can catalyze the sulfonylation of amines with sulfonyl chlorides, proving effective even for less nucleophilic and sterically hindered anilines.[6]

Experimental Protocols

Below are generalized experimental protocols for key sulfonamide synthesis methods. Researchers should adapt these procedures based on the specific substrates and desired scale.

Protocol 1: General Procedure for the Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).

-

Addition of Base: Add a base (1.1 - 2.0 eq.), such as triethylamine or pyridine, to the solution.

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add the sulfonyl chloride (1.0 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired sulfonamide.

Protocol 2: Synthesis of Sulfonamides from Thiols via Oxidative Chlorination

-

Reagent Preparation: Prepare a solution of the thiol (1.0 eq.) in a suitable solvent such as acetonitrile.

-

Oxidative Chlorination: Add N-chlorosuccinimide (NCS) and tetrabutylammonium chloride to the solution. Stir the mixture at room temperature until the thiol is consumed (monitor by TLC).

-

Amine Addition: Add the amine (1.2 eq.) and a base (e.g., triethylamine) to the reaction mixture.

-

Reaction and Work-up: Stir at room temperature until the reaction is complete. Follow the work-up and purification procedures outlined in Protocol 1.

Quantitative Data on Sulfonamide Synthesis

The following table summarizes representative quantitative data for the synthesis of various sulfonamide derivatives.

| Starting Materials | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| α-Toluenesulfonyl chloride & L-amino acids | Na₂CO₃ (aq) | Water | 48 | Good to Excellent | [7] |

| Trimetazidine & various sulfonyl chlorides | - | Dichloromethane | - | - | [8] |

| Aryl thiols & amines | H₂O₂-SOCl₂ | - | - | Excellent | [4] |

| Sulfonic acids/salts & amines | Microwave | - | - | High | [6] |

| Sulfonyl chlorides & amines | Indium | - | - | Excellent | [6] |

Applications in Drug Discovery

The sulfonamide functional group is a privileged scaffold in drug discovery due to its ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding interactions with biological targets.[2][3] This has led to the development of a wide range of FDA-approved drugs for various therapeutic areas.[2][3]

Workflow for Sulfonamide-Based Drug Discovery:

Caption: Drug discovery workflow for sulfonamides.

Some prominent examples of sulfonamide-containing drugs include:

-

Antibacterial agents: Sulfamethoxazole, a component of co-trimoxazole, inhibits bacterial folic acid synthesis.[8][9]

-

Diuretics: Furosemide and hydrochlorothiazide are used to treat hypertension and edema.[10]

-

Anticancer agents: Celecoxib, a COX-2 inhibitor, has shown efficacy in certain cancers.

-

Antiviral agents: Amprenavir is a protease inhibitor used in the treatment of HIV.

The versatility of sulfonamide synthesis and the favorable pharmacological properties of the resulting compounds ensure their continued importance in the development of new medicines.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersrj.com [frontiersrj.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 7. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. openaccesspub.org [openaccesspub.org]

The Unassuming Workhorse: Tetramethylsulfamide as a Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the vast and ever-evolving landscape of medicinal chemistry, the discovery and utilization of novel molecular scaffolds and building blocks are paramount to the successful development of new therapeutic agents. Among the diverse array of chemical moieties, the sulfamide group has steadily gained recognition for its utility as a versatile pharmacophore and a bioisosteric replacement for other functional groups. This technical guide focuses on a specific, yet significant, member of this class: tetramethylsulfamide. While not always in the spotlight, N,N,N',N'-tetramethylsulfamide serves as a valuable and reactive building block in the synthesis of complex bioactive molecules. This document provides a comprehensive overview of its chemical properties, synthetic applications, and its role in the generation of compounds with potential therapeutic relevance, supported by experimental data and protocols.

Physicochemical Properties of Tetramethylsulfamide

Tetramethylsulfamide, also known as N,N,N',N'-tetramethylsulfonamide, is a polar aprotic solvent with a unique set of physicochemical properties that render it useful in organic synthesis.[1][2][3] A summary of its key properties is presented in Table 1. Its polarity allows for the dissolution of a variety of reagents, while its aprotic nature prevents interference in reactions involving strong bases or nucleophiles.

| Property | Value | Reference |

| Molecular Formula | C4H12N2O2S | [1] |

| Molecular Weight | 152.22 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 70-73 °C | |

| Boiling Point | 225 °C at 760 mmHg | |

| Density | 1.17 g/cm³ | |

| Solubility | Soluble in many organic solvents |

Table 1: Physicochemical Properties of Tetramethylsulfamide

Synthetic Applications in Medicinal Chemistry

The primary role of tetramethylsulfamide in medicinal chemistry is as a precursor for the synthesis of more complex molecules, particularly those containing a dimethylsulfamoyl moiety.[4] This functional group can be found in a range of bioactive compounds, including enzyme inhibitors.

Precursor for Enol N,N-Dimethylsulfamates

A notable application of tetramethylsulfamide is in the preparation of reagents for the synthesis of enol N,N-dimethylsulfamates. This transformation highlights its utility as a foundational component for constructing intricate molecular frameworks.

Role in the Synthesis of Heterocyclic Compounds